molecular formula C15H15FN2O B13223846 2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Cat. No.: B13223846
M. Wt: 258.29 g/mol
InChI Key: RBBZYENIGMBUNH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[1,2-a]pyrimidin-4-one class, characterized by a fused bicyclic system comprising a pyrrole and pyrimidine ring. Key structural features include:

  • 7,7-Dimethyl groups: Bulky alkyl substituents at position 7, likely influencing steric hindrance and metabolic stability.
  • Saturation profile: The 4H,6H,7H,8H designation indicates partial saturation in the pyrrolo ring system, affecting conformational flexibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of 4-fluorobenzaldehyde with 2-amino-4,4-dimethyl-3-oxobutanoic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and dehydration, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways.

    Pathways Involved: The inhibition of these targets can lead to the disruption of cellular processes such as proliferation, apoptosis, and inflammation. .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Table 1: Key Structural Features of Selected Compounds

Compound Name Core Structure Position 2 Substituent Position 7/9 Substituent Additional Features
Target: 2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one Pyrrolo[1,2-a]pyrimidin-4-one 4-Fluorophenyl 7,7-Dimethyl Partially saturated pyrrolo ring
Risperidone (3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) Pyrido[1,2-a]pyrimidin-4-one Benzoxazole-piperidine-ethyl 2-Methyl Fully saturated pyrido ring; piperidine linkage
Compound 5 (2-(3-Fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) Pyrido[1,2-a]pyrimidin-4-one 3-Fluoro-4-methoxyphenyl 7-(1,2,3,6-Tetrahydropyridin-4-yl) Methoxy group; tetrahydropyridine moiety
Compound 7 (7-[(3R)-3-(Dimethylamino)pyrrolidin-1-yl]-2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) Pyrido[1,2-a]pyrimidin-4-one Pyrazolo-pyridinyl 7-[(3R)-3-(Dimethylamino)pyrrolidin-1-yl] Pyrazolo ring; dimethylamino-pyrrolidine

Key Observations :

  • Core Structure : The target compound’s pyrrolo core differs from Risperidone’s pyrido system, altering ring size and electronic properties.
  • Substituents : The 4-fluorophenyl group in the target is analogous to fluorinated aromatic groups in Risperidone and Compound 5, which are critical for receptor affinity.
  • Bulkiness : The 7,7-dimethyl groups in the target may reduce metabolic oxidation compared to Risperidone’s unsubstituted pyrido ring .

Pharmacological and Metabolic Implications

Table 2: Pharmacological and Metabolic Profiles

Compound Primary Targets Metabolic Pathways Key Metabolites Excretion Route (Preclinical)
Target Compound Inferred: Serotonin/Dopamine Predicted: Hydroxylation (hindered by 7,7-dimethyl) Likely stable dimethyl derivatives Predicted: Biliary (due to lipophilicity)
Risperidone 5-HT₂A, D₂ receptors Hydroxylation (position 9), oxidative dealkylation 9-Hydroxy-risperidone (active) Feces (rats: 78-82%), urine (dogs: ~50%)
Compound 5 Inferred: CNS targets Demethylation (methoxy group), ring oxidation Hydroxy-metabolites Not reported
Compound 7 Inferred: Kinase inhibition N-dealkylation, pyrazolo ring modification Dimethylamino-pyrrolidine fragments Not reported

Key Insights :

  • Receptor Affinity : The target’s 4-fluorophenyl group may mimic Risperidone’s benzoxazole in engaging serotonin/dopamine receptors, but the pyrrolo core could alter selectivity.
  • Metabolism : The 7,7-dimethyl groups likely slow hepatic oxidation, contrasting with Risperidone’s rapid hydroxylation. This could extend the target’s half-life .
  • Excretion : Risperidone’s fecal excretion in rats correlates with biliary elimination of metabolites. The target’s lipophilicity (due to dimethyl groups) may enhance similar pathways .

Biological Activity

2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (CAS Number: 2060019-93-2) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article summarizes its biological activity based on diverse research findings, including antiproliferative effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₅FN₂O
  • Molecular Weight : 258.29 g/mol
  • Structure : The compound features a pyrrolo-pyrimidine core with a fluorophenyl substituent which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antiproliferative properties against various cancer cell lines. Notably, it exhibits significant activity against HeLa and MCF-7 cells.

Antiproliferative Activity

Table 1 summarizes the antiproliferative effects of the compound against different cell lines:

Cell Line GI50 (µM) Mechanism of Action
HeLa0.022Inhibition of tubulin assembly
MCF-70.035Disruption of microtubule dynamics

These results indicate that the compound is a potent inhibitor of cell proliferation, likely through mechanisms involving microtubule disruption which is critical for mitosis.

Research indicates that this compound interacts with the colchicine binding site on β-tubulin. This interaction prevents tubulin polymerization leading to cell cycle arrest and apoptosis in cancer cells. Live-cell imaging studies have shown alterations in spindle morphology and microtubule dynamics upon treatment with this compound.

Case Studies

  • In Vivo Efficacy : A study involving a mouse model for colon cancer demonstrated that administration of the compound at a low dose (3 mg/kg) resulted in significant tumor size reduction without notable side effects. This suggests a favorable therapeutic index and potential for clinical application.
  • Comparative Analysis : In comparison to other rigidin-inspired compounds with similar structures, this compound exhibited superior antiproliferative effects against HeLa cells with lower GI50 values.

Properties

Molecular Formula

C15H15FN2O

Molecular Weight

258.29 g/mol

IUPAC Name

2-(4-fluorophenyl)-7,7-dimethyl-6,8-dihydropyrrolo[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C15H15FN2O/c1-15(2)8-13-17-12(7-14(19)18(13)9-15)10-3-5-11(16)6-4-10/h3-7H,8-9H2,1-2H3

InChI Key

RBBZYENIGMBUNH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC(=CC(=O)N2C1)C3=CC=C(C=C3)F)C

Origin of Product

United States

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